molecular formula C13H13ClN2O2 B11816170 Methyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate

Methyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate

Cat. No.: B11816170
M. Wt: 264.71 g/mol
InChI Key: LENLOXLELSCDMR-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of a pyrazole ring substituted with methyl groups and a benzoate ester moiety, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrazole ring plays a crucial role in its binding affinity and specificity . The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate is unique due to its specific substitution pattern on the pyrazole ring and the presence of a benzoate ester moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

methyl 2-chloro-5-(3,5-dimethylpyrazol-1-yl)benzoate

InChI

InChI=1S/C13H13ClN2O2/c1-8-6-9(2)16(15-8)10-4-5-12(14)11(7-10)13(17)18-3/h4-7H,1-3H3

InChI Key

LENLOXLELSCDMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC(=C(C=C2)Cl)C(=O)OC)C

Origin of Product

United States

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